(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1637453-69-0
VCID: VC7951157
InChI: InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1
SMILES: C1CC2=C(C1N)C=CC=C2Cl.Cl
Molecular Formula: C9H11Cl2N
Molecular Weight: 204.09

(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS No.: 1637453-69-0

Cat. No.: VC7951157

Molecular Formula: C9H11Cl2N

Molecular Weight: 204.09

* For research use only. Not for human or veterinary use.

(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride - 1637453-69-0

Specification

CAS No. 1637453-69-0
Molecular Formula C9H11Cl2N
Molecular Weight 204.09
IUPAC Name (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Standard InChI InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1
Standard InChI Key YYLDPTIPXZCUCP-SBSPUUFOSA-N
Isomeric SMILES C1CC2=C([C@@H]1N)C=CC=C2Cl.Cl
SMILES C1CC2=C(C1N)C=CC=C2Cl.Cl
Canonical SMILES C1CC2=C(C1N)C=CC=C2Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic indane core with a chlorine atom at the 4-position and a primary amine group at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biological assays. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₉H₁₁Cl₂N
Molecular Weight204.1 g/mol
IUPAC Name(R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
SMILES NotationC1CC2=C(C1N)C=CC=C2Cl.Cl
InChI KeyYYLDPTIPXZCUCP-SBSPUUFOSA-N

The (R)-enantiomer is distinguished by its specific spatial configuration, which influences its interactions with chiral biological targets .

Physical and Spectral Characteristics

The compound is a white to off-white crystalline solid with a melting point range of 232–234°C . Its solubility profile includes moderate solubility in dimethyl sulfoxide (DMSO) and methanol but limited solubility in water . Spectral data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm its structure:

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.0 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 3.45–3.35 (m, 1H), 2.95–2.85 (m, 2H), 2.30–2.20 (m, 1H), 1.95–1.85 (m, 1H) .

  • IR (KBr): 3200 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=C aromatic), 750 cm⁻¹ (C–Cl) .

Synthesis and Optimization

Synthetic Routes

The synthesis of (R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves asymmetric catalysis or chiral resolution. A representative pathway includes:

  • Chlorination of Indene: 4-Chloroindene is prepared via electrophilic aromatic substitution using Cl₂/AlCl₃ .

  • Amination: The chlorinated intermediate undergoes hydroamination using a chiral rhodium catalyst to introduce the amine group with enantiomeric excess >99% .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Optimization focuses on enhancing enantioselectivity and yield. Continuous flow reactors and biocatalytic methods have improved scalability, achieving pilot-scale production with 85% yield .

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) and dopamine agonists. Its rigid indane core mimics bioactive conformations of neurotransmitters, enabling targeted receptor binding . For example:

  • Antidepressant Analogues: Derivatives exhibit IC₅₀ values <10 nM for serotonin transporter (SERT) inhibition in vitro.

  • Parkinson’s Disease: Chiral amines derived from this compound show affinity for D₂ dopamine receptors (Kᵢ = 15 nM) .

Material Science

The hydrochloride salt is used in ligand design for transition-metal catalysts. Its amine group facilitates coordination with palladium and ruthenium, enabling cross-coupling reactions in polymer synthesis .

Comparative Analysis with Analogues

Property(R)-Isomer(S)-Isomer4-Bromo Analogue
Molecular Weight204.1 g/mol204.1 g/mol248.55 g/mol
Receptor AffinityD₂: 15 nMD₂: 120 nMD₂: 8 nM
Solubility (H₂O)12 mg/mL10 mg/mL5 mg/mL
Synthetic Yield85%78%65%

The (R)-enantiomer demonstrates superior bioactivity compared to its (S)-counterpart, highlighting the importance of stereochemistry in drug design .

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